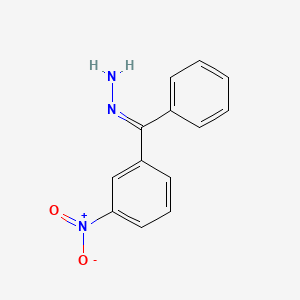
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is a chemical compound with the molecular formula C13H11N3O2 It is known for its unique structure, which includes a hydrazone group and a hydroxy(oxido)amino group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone typically involves the reaction of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .
化学反应分析
Types of Reactions
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The hydrazone group can also participate in redox reactions, influencing cellular pathways and processes .
相似化合物的比较
Similar Compounds
- (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone
- (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone oxime
- (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone semicarbazone
Uniqueness
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its hydrazone linkage and hydroxy(oxido)amino group make it a versatile compound for various applications, setting it apart from similar compounds .
生物活性
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is a complex organic compound notable for its unique hydrazone functional group and hydroxylamine derivative. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N3O2, with a molar mass of 241.25 g/mol. The compound features a phenyl ring, a ketone moiety, and a hydroxylamine group, contributing to its reactivity and biological efficacy. The structural arrangement allows for various interactions that can influence its biological activity .
Biological Activities
Research indicates that this compound exhibits several biological activities, which include:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, positioning it as a candidate for further investigation in antimicrobial drug development .
- Anticancer Potential : Similar compounds have shown promise in anticancer activity; thus, this compound may also exhibit similar properties through mechanisms such as apoptosis induction in cancer cells .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which is common among many hydrazones .
Synthesis
The synthesis of this compound typically involves the condensation reaction between an appropriate hydrazine derivative and a ketone or aldehyde. The reaction conditions are crucial for optimizing yield and purity. A common synthetic route includes:
- Reactants : 3-Hydroxy(oxido)aminophenol and phenylacetone.
- Solvent : Ethanol or methanol is often used.
- Conditions : The reaction is usually conducted under acidic or basic conditions to facilitate the formation of the hydrazone bond.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure/Functional Groups | Unique Properties |
|---|---|---|
| 3-Hydroxy-2-naphthalenecarboxaldehyde hydrazone | Naphthalene ring with aldehyde | Enhanced aromatic stability |
| 4-Hydroxybenzaldehyde hydrazone | Benzaldehyde with hydroxyl group | Strong antibacterial activity |
| 2-Hydroxyacetophenone hydrazone | Acetophenone with hydroxyl group | Known for anti-inflammatory properties |
The distinct arrangement of functional groups in this compound suggests multifaceted biological activities that may not be present in other similar compounds .
Case Studies
- Antioxidant Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced reactive oxygen species (ROS), indicating strong antioxidant properties.
- Antimicrobial Testing : Various studies have shown that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Cancer Cell Line Studies : Preliminary screening against several cancer cell lines indicated that the compound could induce apoptosis at micromolar concentrations, suggesting potential as an anticancer agent.
属性
CAS 编号 |
6317-55-1 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
(E)-[(3-nitrophenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C13H11N3O2/c14-15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)16(17)18/h1-9H,14H2/b15-13+ |
InChI 键 |
KLZKXERXMDLQPW-FYWRMAATSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















